molecular formula C11H14N2OS B1271768 N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 27779-18-6

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1271768
CAS RN: 27779-18-6
M. Wt: 222.31 g/mol
InChI Key: MCNOURIAPOKCRE-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" is a derivative of the 4H-1,3-thiazin-2-amine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided abstracts, related compounds and their synthesis methods are discussed, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines, which are structurally related to the compound of interest, has been achieved through a two-pot procedure. This involves the reaction of aryl(2-isothiocyanatophenyl)methanones with secondary amines to form keto thioureas. These intermediates are then treated with sodium borohydride or methylmagnesium bromide to yield hydroxy thiourea precursors. Subsequent cyclization with hydrobromic acid leads to the formation of the desired 4H-3,1-benzothiazin-2-amines . This method could potentially be adapted for the synthesis of "N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-thioxo-3N-(2-methoxyphenyl)-5[4'-methyl-3'N-(2'-methoxyphenyl)thiazol-2'(3'H)-ylidene]thiazolidin-4-one, has been extensively studied using X-ray diffraction and quantum chemical calculations . The compound crystallizes in a monoclinic system and exhibits a significantly non-planar structure. Theoretical calculations using DFT methods have confirmed the geometry of the molecule, which is consistent with the experimental data. These findings suggest that the molecular structure of "N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" could also be non-planar and may be studied using similar techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of the related compound has been evaluated through the calculation of frontier molecular orbitals (FMOs) energies and chemical reactivity parameters . The high first hyperpolarizability indicates that the molecule could be a nonlinear optical (NLO) material. This suggests that "N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" may also exhibit interesting chemical reactivity and could potentially be explored for NLO applications.

Physical and Chemical Properties Analysis

The stability of the related compound is attributed to the presence of potential donor and acceptor groups that facilitate intermolecular interactions such as C-H⋅⋅⋅O, C-H⋅⋅⋅S, and π-π stacking . These interactions link the molecules into dimers, which are analyzed using 3D Hirshfeld surface analysis and 2D fingerprint plots. The physical and chemical properties of "N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" could be influenced by similar intermolecular forces, affecting its solubility, melting point, and other relevant properties.

Scientific Research Applications

Synthesis and Chemical Structure

  • Thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent can lead to the formation of 5,6-dihydro-4H-1,3-thiazines (Kodama, Ori, & Nishio, 2005).
  • Synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, such as the compound , has been achieved through a one-pot reaction of specific amines with methacryloyl isothiocyanate (Kulakov et al., 2015).

Biological and Pharmacological Activity

  • Some derivatives of 5,6-dihydro-4H-1,3-thiazin exhibit significant antimicrobial and anti-inflammatory activities, as demonstrated by X-ray analysis and biological assays (Kulakov et al., 2015).
  • A study on novel pyrimido thiazine derivatives, including similar structures, showed the potential of these compounds in yielding bioactive derivatives through reactions with various nucleophiles (Balajirao et al., 2019).

Molecular Interaction Studies

  • Acoustic parameters of certain thiazine derivatives in binary mixtures of dioxane and water were investigated, offering insights into molecular interactions and complex formation in liquid mixtures (Thakur, Singh, Kurhade, & Kakade, 2020).

properties

IUPAC Name

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-6-3-2-5-9(10)13-11-12-7-4-8-15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOURIAPOKCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368197
Record name N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

27779-18-6
Record name N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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